molecular formula C14H25N3O3S B6137451 N,N-dimethyl-N'-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)sulfamide

N,N-dimethyl-N'-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)sulfamide

Cat. No. B6137451
M. Wt: 315.43 g/mol
InChI Key: OGBCZBYOIICOJA-UHFFFAOYSA-N
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Description

N,N-dimethyl-N'-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)sulfamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

N,N-dimethyl-N'-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)sulfamide targets the SYK protein, which is a key mediator of BCR signaling in B-cells. Upon binding to the BCR, SYK is activated and triggers downstream signaling pathways that promote B-cell survival and proliferation. This compound inhibits SYK by binding to its ATP-binding site, preventing its phosphorylation and subsequent activation. This leads to the inhibition of BCR signaling and induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of CLL and NHL. In addition to its anti-proliferative effects, this compound has been shown to inhibit the migration and invasion of B-cells, which is critical for the metastasis of B-cell malignancies. This compound has also been shown to have minimal effects on normal B-cell function, suggesting that it may have a favorable safety profile.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-dimethyl-N'-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)sulfamide is its specificity for SYK, which makes it an attractive therapeutic target for B-cell malignancies. However, one limitation of this compound is its potential for off-target effects, which may limit its clinical efficacy. Additionally, the optimal dosing and scheduling of this compound in combination with other targeted therapies is still being investigated, which may impact its clinical utility.

Future Directions

Future research on N,N-dimethyl-N'-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)sulfamide will focus on its clinical efficacy and safety in patients with B-cell malignancies. Clinical trials are currently underway to evaluate the use of this compound in combination with other targeted therapies in CLL and NHL. Additionally, further preclinical studies are needed to identify biomarkers that may predict response to this compound and to elucidate its mechanism of action in other B-cell malignancies.

Synthesis Methods

The synthesis of N,N-dimethyl-N'-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)sulfamide involves a multi-step process that begins with the reaction of 5-methyl-2-furaldehyde with piperidine to form 1-(5-methyl-2-furyl)methylpiperidine. This intermediate is then reacted with N,N-dimethylsulfamoyl chloride to form the final product, this compound.

Scientific Research Applications

N,N-dimethyl-N'-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)sulfamide has been extensively studied for its potential therapeutic applications in B-cell malignancies. Preclinical studies have shown that this compound inhibits SYK-mediated BCR signaling, leading to the induction of apoptosis in B-cells. This compound has also been shown to have synergistic effects with other targeted therapies, such as BCL-2 inhibitors and PI3K inhibitors, in preclinical models of CLL and NHL.

properties

IUPAC Name

3-[(dimethylsulfamoylamino)methyl]-1-[(5-methylfuran-2-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3S/c1-12-6-7-14(20-12)11-17-8-4-5-13(10-17)9-15-21(18,19)16(2)3/h6-7,13,15H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBCZBYOIICOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCCC(C2)CNS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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